molecular formula C16H13F2N3O2S B2815316 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide CAS No. 2224017-87-0

2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide

Cat. No. B2815316
CAS RN: 2224017-87-0
M. Wt: 349.36
InChI Key: ZCIINQFPJCDZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase called MAP4K4. This compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, inflammation, and fibrosis.

Mechanism of Action

2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide targets the protein kinase called MAP4K4, which is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting MAP4K4, this compound can disrupt signaling pathways that are dysregulated in various diseases, leading to the inhibition of tumor growth, inflammation, and fibrosis.
Biochemical and Physiological Effects
In preclinical studies, 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the phosphorylation of downstream targets of MAP4K4, including JNK and p38, leading to the inhibition of cell proliferation and survival. Additionally, 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the inhibition of inflammation. Finally, this compound has been shown to reduce the accumulation of extracellular matrix proteins, leading to the inhibition of fibrosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide in lab experiments is its high specificity for MAP4K4. This compound has been shown to have minimal off-target effects, which reduces the risk of unwanted side effects. Additionally, 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide has good oral bioavailability, which makes it suitable for use in animal models. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent dosing in animal models.

Future Directions

There are several future directions for the development of 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide as a therapeutic agent. One direction is the optimization of the dosing regimen to improve the pharmacokinetic properties of this compound. Another direction is the development of combination therapies that target multiple signaling pathways involved in disease progression. Finally, the identification of biomarkers that can predict the response to 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide can help to identify patient populations that are most likely to benefit from this treatment.

Synthesis Methods

The synthesis of 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide involves several steps. The first step is the reaction of 2,6-difluorobenzaldehyde with cyclobutanone in the presence of a base to form 1-(2,6-difluorophenyl)cyclobutan-1-ol. The second step involves the conversion of 1-(2,6-difluorophenyl)cyclobutan-1-ol to 1-(2,6-difluorophenyl)cyclobutanecarboxylic acid through oxidation. The third step is the reaction of 1-(2,6-difluorophenyl)cyclobutanecarboxylic acid with thionyl chloride to form 1-(2,6-difluorophenyl)cyclobutanecarbonyl chloride. The fourth step involves the reaction of 1-(2,6-difluorophenyl)cyclobutanecarbonyl chloride with 3-aminopyridine-4-sulfonamide to form 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide.

Scientific Research Applications

2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide has been extensively studied in preclinical models as a potential therapeutic agent for various diseases. In cancer, this compound has shown promising results in inhibiting the growth of tumor cells and reducing tumor size in animal models of pancreatic cancer, breast cancer, and lung cancer. In inflammation, 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of rheumatoid arthritis and colitis. In fibrosis, this compound has been shown to reduce the accumulation of extracellular matrix proteins in animal models of liver fibrosis and pulmonary fibrosis.

properties

IUPAC Name

2-cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2S/c17-11-4-1-5-12(18)15(11)16(7-3-8-16)21-24(22,23)14-6-2-9-20-13(14)10-19/h1-2,4-6,9,21H,3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIINQFPJCDZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=CC=C2F)F)NS(=O)(=O)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.